molecular formula C11H8N2OS B12112282 6-Benzoxazolamine, 2-(2-thienyl)- CAS No. 52331-76-7

6-Benzoxazolamine, 2-(2-thienyl)-

Cat. No.: B12112282
CAS No.: 52331-76-7
M. Wt: 216.26 g/mol
InChI Key: YQAWQVHVXPXBHZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 6-Benzoxazolamine, 2-(2-thienyl)- involves various methods. One common approach is the reaction of 2-aminophenol with 2-bromothiophene under appropriate conditions.

      Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratory-scale synthesis is achievable using standard organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactivity: 6-Benzoxazolamine, 2-(2-thienyl)- can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products formed depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxazole derivative.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and its potential as a building block for more complex molecules.

      Biology and Medicine: Investigations into its biological activity, potential pharmacological applications, and interactions with biological targets.

      Industry: Possible applications in materials science, such as organic electronics or dyes.

  • Mechanism of Action

    • The exact mechanism by which 6-Benzoxazolamine, 2-(2-thienyl)- exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzoxazole derivatives, such as 2-aminobenzoxazole or 6-bromo-2-aminobenzoxazole, share structural similarities.

    Remember that this compound’s properties and applications are continually explored by researchers, so staying up-to-date with the latest literature is essential

    Properties

    52331-76-7

    Molecular Formula

    C11H8N2OS

    Molecular Weight

    216.26 g/mol

    IUPAC Name

    2-thiophen-2-yl-1,3-benzoxazol-6-amine

    InChI

    InChI=1S/C11H8N2OS/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2

    InChI Key

    YQAWQVHVXPXBHZ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)N

    Origin of Product

    United States

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